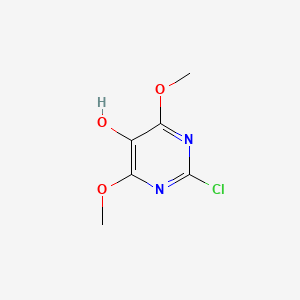
7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the quinazoline core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 3-chloropropoxy group: This step may involve nucleophilic substitution reactions using 3-chloropropanol or its derivatives.
Attachment of the indole moiety: This can be done through etherification reactions using 4-fluoro-2-methyl-1H-indole and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
“7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may lead to the formation of reduced quinazoline derivatives.
Aplicaciones Científicas De Investigación
“7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” may have several scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity, such as its potential as an enzyme inhibitor or receptor modulator.
Medicine: Exploring its therapeutic potential in treating diseases like cancer, inflammation, or neurological disorders.
Industry: Evaluating its use in the development of new materials or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of “7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” would depend on its specific biological target. Potential mechanisms may include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline: Lacks the 3-chloropropoxy group.
7-(3-Chloropropoxy)-4-((4-fluoro-1H-indol-5-yl)oxy)-6-methoxyquinazoline: Lacks the 2-methyl group on the indole moiety.
7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)quinazoline: Lacks the methoxy group at the 6-position.
Uniqueness
“7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C21H19ClFN3O3 |
|---|---|
Peso molecular |
415.8 g/mol |
Nombre IUPAC |
7-(3-chloropropoxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline |
InChI |
InChI=1S/C21H19ClFN3O3/c1-12-8-13-15(26-12)4-5-17(20(13)23)29-21-14-9-18(27-2)19(28-7-3-6-22)10-16(14)24-11-25-21/h4-5,8-11,26H,3,6-7H2,1-2H3 |
Clave InChI |
USZXELLETBCDLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



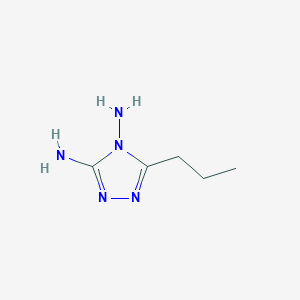
![[[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13098465.png)
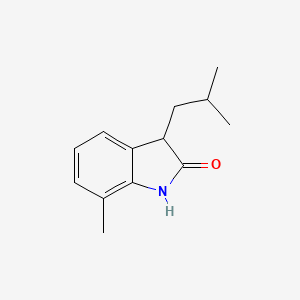
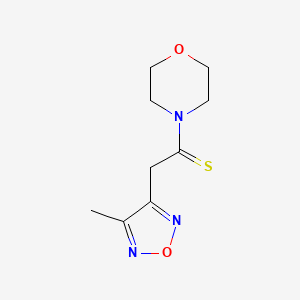
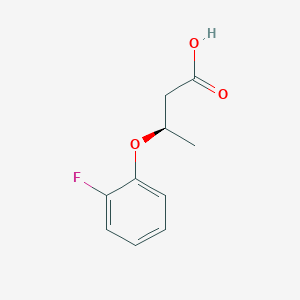
![((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol](/img/structure/B13098487.png)
![2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098502.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)-](/img/structure/B13098505.png)

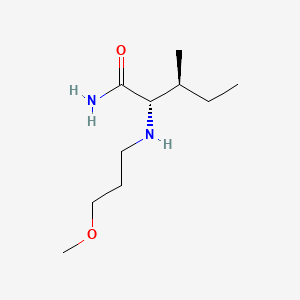
![(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13098528.png)
![6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13098543.png)
